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molecular formula C10H10N2O B7951689 1-p-tolyl-1H-pyrazol-4-ol CAS No. 77458-34-5

1-p-tolyl-1H-pyrazol-4-ol

Cat. No. B7951689
M. Wt: 174.20 g/mol
InChI Key: YCNITVORPRPROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362064B2

Procedure details

(p-Tolyl-hydrazono)-acetyl chloride (4.0 g, 19.04 mmol) was then taken in methanol and sodium hydroxide (1.52 g, 38.0 mmol) was added. And the reaction mixture was stirred for 2.5 hours. Methanol was removed and residue was taken up in water and pH was made 3 by adding dilute HCl. The solid was filtered off through on Buckner funnel, washed with cold water, dried under vacuum, and further washed with petroleum ether and dried under vacuum.
Name
(p-Tolyl-hydrazono)-acetyl chloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([NH:7][N:8]=[CH:9][C:10](Cl)=[O:11])=[CH:3][CH:2]=1.[OH-].[Na+].[CH3:16]O>>[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([N:7]2[CH:16]=[C:10]([OH:11])[CH:9]=[N:8]2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
(p-Tolyl-hydrazono)-acetyl chloride
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)NN=CC(=O)Cl)C
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
And the reaction mixture was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed
ADDITION
Type
ADDITION
Details
by adding dilute HCl
FILTRATION
Type
FILTRATION
Details
The solid was filtered off through on Buckner funnel
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
WASH
Type
WASH
Details
further washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C1(=CC=C(C=C1)N1N=CC(=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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